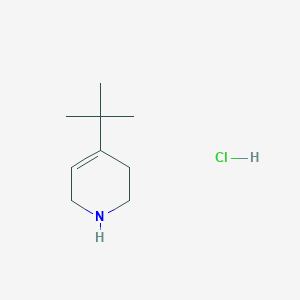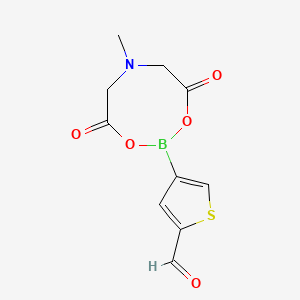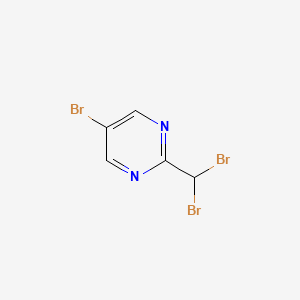
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
Descripción general
Descripción
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block, useful in chemical synthesis . It is a derivative of tetrahydropyridines (THPs), which have sparked notable interest as an auspicious heterocyclic moiety .
Synthesis Analysis
Tetrahydropyridines (THPs) have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . The reactivity of these compounds with hydrazines under acid conditions has been described .Molecular Structure Analysis
Tetrahydropyridines exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . The structure of the products isolated depends on the conditions used .Chemical Reactions Analysis
The reactivity of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride with hydrazines under acid conditions has been described . The structure of the products isolated depends on the conditions used .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride serves as a key intermediate in the synthesis of bioactive molecules. Its structural flexibility allows for the introduction of various substituents, which can lead to the development of new pharmacologically active compounds. Researchers have utilized this compound in the synthesis of molecules with potential anti-inflammatory and anticancer properties .
Structure-Activity Relationship (SAR) Studies
This compound is instrumental in SAR studies, which are essential for understanding the pharmacological profile of new drugs. By modifying the tert-butyl group or the pyridine ring, scientists can evaluate the changes in biological activity, providing insights into the design of more effective therapeutic agents .
Neurological Research
Similar tetrahydropyridine derivatives have been used to model neurological conditions in animal studies, such as Parkinson’s disease. While 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride itself may not be used for this purpose, its structural analogs help in understanding neurodegenerative processes and testing neuroprotective strategies .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods, such as NMR, HPLC, LC-MS, and UPLC. This aids in the identification and quantification of similar compounds in complex mixtures .
Mecanismo De Acción
Target of Action
Tetrahydropyridines (thps), a class of compounds to which it belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets and cause changes that lead to their biological activity .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
Direcciones Futuras
Tetrahydropyridines (THPs) have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . This suggests that 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride and similar compounds may continue to be of interest in future research and development efforts.
Propiedades
IUPAC Name |
4-tert-butyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h4,10H,5-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMUAUDUJPOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)



![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)

![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
